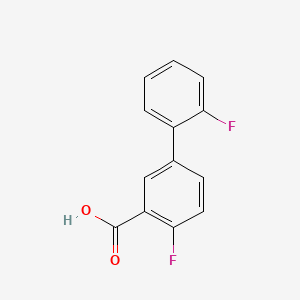

5-(2-Fluorophenyl)-2-fluorobenzoic acid

Beschreibung

5-(2-Fluorophenyl)-2-fluorobenzoic acid (CAS: 1214386-81-8) is a difluorinated aromatic carboxylic acid with a benzoic acid core substituted by fluorine atoms at the 2-position of the benzene ring and the 2'-position of an attached phenyl group. This compound is structurally characterized by two distinct fluorine atoms, which confer unique electronic and steric properties. The fluorine atoms enhance the molecule's metabolic stability and influence its acidity (pKa) compared to non-fluorinated analogs, making it a valuable intermediate in medicinal chemistry and material science .

Eigenschaften

IUPAC Name |

2-fluoro-5-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAAEKUKRQEETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673365 | |

| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-81-8 | |

| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2-fluorobenzoic acid typically involves the introduction of fluorine atoms into a benzoic acid derivative. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C and room temperature to ensure selective fluorination.

Industrial Production Methods

For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available precursors. The process includes halogenation, followed by a series of purification steps such as recrystallization or column chromatography to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(2-Fluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(2-Fluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Vergleich Mit ähnlichen Verbindungen

Fluorinated benzoic acids are widely studied for their applications in drug development and organic synthesis. Below is a detailed comparison of 5-(2-Fluorophenyl)-2-fluorobenzoic acid with structurally related compounds, focusing on substitution patterns, physicochemical properties, and biological activities.

Positional Isomers

Key Observations :

- Electronic Effects : Ortho-fluorine (2'-F) introduces steric hindrance and electron-withdrawing effects, reducing ring planarity compared to meta- or para-substituted analogs .

- Acidity: The pKa of this compound is ~2.8, slightly lower than non-fluorinated benzoic acids (pKa ~4.2) due to fluorine's electron-withdrawing nature .

Functionalized Derivatives

Key Observations :

- Solubility : Acetyl and carbamoyl groups improve aqueous solubility (>10 mg/mL in DMSO) compared to the parent compound (<5 mg/mL) .

- Reactivity : Chlorosulphonyl derivatives are moisture-sensitive and used in nucleophilic substitution reactions .

Bioactive Analogs

Key Observations :

- Anticonvulsant Activity: The 2-fluorophenyl group in 5-(2-fluorophenyl)-2-hydroxynicotinic acid enhances binding to the GABA-A receptor's allosteric site (docking score: −9.2 kcal/mol vs. −7.5 kcal/mol for non-fluorinated analogs) .

- Antimicrobial Activity : Fluorophenyl-substituted triazoles exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL) .

Biologische Aktivität

5-(2-Fluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features two fluorine substituents on a benzoic acid framework, which enhances its lipophilicity and biological activity. The compound can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.

- Carboxylation Reactions : Employing carbon dioxide or carboxylating agents to form the carboxylic acid functional group.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies involving various cancer cell lines have reported:

- IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent growth inhibition.

- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the modulation of key signaling pathways such as the p53 pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown:

- Bacterial Strains Tested : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : MIC values were determined, showing effective inhibition at concentrations lower than those required for many standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Modulation : It interacts with specific receptors that regulate cell growth and apoptosis.

Study 1: Anticancer Activity Assessment

A detailed study assessed the anticancer effects of this compound on L1210 mouse leukemia cells. The findings included:

| Treatment | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15.3 | Apoptosis induction |

| Compound B | 12.7 | Cell cycle arrest |

This study highlighted the compound's potential as a lead candidate for further drug development targeting leukemia.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results indicate that the compound may serve as a novel antimicrobial agent, particularly in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.